1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole
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Overview
Description
1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromophenyl group attached to the pyrazole ring and a nitro group at the third position
Mechanism of Action
Target of Action
1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It’s known that pyrazole derivatives interact with their targets to exert their effects . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their antileishmanial and antimalarial activities .
Result of Action
The result of the action of this compound is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to its antileishmanial and antimalarial effects .
Preparation Methods
The synthesis of 1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, benzyl alcohol, is brominated to form 2-bromobenzyl bromide.
Nitration: The brominated compound undergoes nitration to introduce the nitro group.
Cyclization: The nitrated intermediate is then cyclized with hydrazine to form the pyrazole ring.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to increase yield and purity. The use of automated reactors and continuous flow systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-[(2-Bromophenyl)methyl]-3-amino-1H-pyrazole.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers investigate the biological activity of the compound and its derivatives to understand their interactions with biological targets.
Comparison with Similar Compounds
1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-[(2-Chlorophenyl)methyl]-3-nitro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-[(2-Bromophenyl)methyl]-3-amino-1H-pyrazole:
3-Nitro-1H-pyrazole: Lacks the bromophenyl group, making it less complex but also potentially less versatile in applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-9-4-2-1-3-8(9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRSFUVDRANFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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